N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

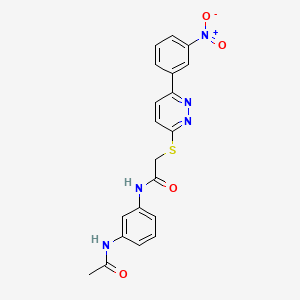

N-(3-Acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a 3-nitrophenyl group at position 6 and a thioether-linked acetamide side chain terminating in a 3-acetamidophenyl moiety. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, distinguishes this compound from other heterocyclic acetamides.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-13(26)21-15-5-3-6-16(11-15)22-19(27)12-30-20-9-8-18(23-24-20)14-4-2-7-17(10-14)25(28)29/h2-11H,12H2,1H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBHDTBRRDSKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, with the molecular formula C20H17N5O4S and a molecular weight of 423.45 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets. Notably, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The thioacetamide moiety is known to facilitate nucleophilic attack mechanisms, which can lead to the formation of covalent bonds with target proteins, influencing their function.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, research has shown that pyridazine derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on various enzymes. In particular, it may target cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses and cancer progression. Compounds with similar structures have demonstrated low micromolar range inhibition against these enzymes, indicating a promising therapeutic application .

Study 1: Antitumor Activity

In a study assessing the antitumor effects of related compounds, derivatives of pyridazine were tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed a significant reduction in tumor size when treated with these compounds compared to control groups. The study concluded that the mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar thioacetamide compounds. Researchers found that these compounds effectively reduced pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests that this compound may have therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Enzyme Inhibition | Inhibition of COX and LOX pathways | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Table 2: Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C20H17N5O4S | 423.45 g/mol |

| 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide | C20H18ClN5O4S | 436.89 g/mol |

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, it has been reported to inhibit the c-MET kinase, which is involved in tumor growth and metastasis, with an IC50 value around 8.1 μM.

Case Study: Anticancer Efficacy

- Cell Line Tested: Breast cancer cell lines

- Findings: Dose-dependent reduction in cell viability with significant effects observed at concentrations above 10 μM.

Antimicrobial Activity

N-(3-acetamidophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Case Study: Antimicrobial Efficacy

- Bacterial Strains: Staphylococcus aureus and Escherichia coli

- Minimum Inhibitory Concentrations (MIC): Ranged from 5 to 15 µg/mL.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes crucial for metabolic processes.

- Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways.

- Induction of Apoptosis: Evidence suggests that it activates pro-apoptotic proteins while inhibiting anti-apoptotic factors.

Research Applications

Given its unique properties, this compound has several applications in scientific research:

- Medicinal Chemistry: Investigated as a potential pharmaceutical agent due to its anticancer and antimicrobial properties.

- Chemical Synthesis: Used as a building block for synthesizing more complex molecules.

- Material Science: Potential applications in developing new materials with specific properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Variations

Triazinoindole-Based Acetamides

Compounds such as N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () feature a triazinoindole core instead of pyridazine. Triazinoindole systems are larger, fused heterocycles with three nitrogen atoms, which may confer distinct electronic properties and steric bulk. These compounds exhibit ≥95% purity, suggesting robust synthetic protocols, but their biological activities (e.g., protein interactions) likely differ due to core structure disparities .

Thiophene Derivatives

N-(3-acetyl-2-thienyl)-2-bromoacetamide () and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () incorporate thiophene rings. Thiophenes are five-membered sulfur-containing heterocycles with high π-electron density, favoring charge-transfer interactions.

Quinoxaline and Benzothiazole Systems

Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () and N-(6-trifluoromethylbenzothiazole-2-yl)acetamides () utilize quinoxaline (two fused pyrazine rings) and benzothiazole cores, respectively. Quinoxalines are planar, aromatic systems with applications in materials science, while benzothiazoles are bioactive scaffolds in medicinal chemistry. The pyridazine core in the target compound may offer intermediate polarity and reduced steric hindrance compared to these bulkier systems .

Substituent Effects

Nitro vs. Halogen and Alkoxy Groups

The 3-nitrophenyl group in the target compound contrasts with halogenated (e.g., 4-bromophenyl in compound 26, ) or methoxy-substituted phenyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, ).

Fluorinated vs. Non-Fluorinated Acetamides

Perfluoroalkyl-thioacetamides () exhibit high chemical stability and hydrophobicity due to fluorine’s electronegativity. The target compound lacks fluorine but includes a polar acetamide group, suggesting divergent solubility and pharmacokinetic profiles .

Preparation Methods

Cyclization to Form the Pyridazine Core

The pyridazine ring is synthesized through a cyclocondensation reaction between a 1,4-diketone and hydrazine hydrate. For example, 1-phenyl-1,4-butanedione reacts with hydrazine in ethanol under reflux to yield 6-phenylpyridazin-3(2H)-one. To introduce the 3-nitrophenyl substituent, nitration is performed post-cyclization using a mixture of nitric and sulfuric acids at 0–5°C.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux, 8 h | 78% |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65% |

Chlorination and Thiolation

The hydroxyl group at position 3 of 6-(3-nitrophenyl)pyridazin-3(2H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux. Subsequent treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C introduces the thiol group.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, reflux, 4 h | 88% |

| Thiolation | NaSH, DMF, 60°C, 3 h | 72% |

Synthesis of N-(3-Acetamidophenyl)-2-Chloroacetamide

Acetylation of 3-Nitroaniline

3-Nitroaniline is acetylated using acetic anhydride in glacial acetic acid, yielding N-(3-nitrophenyl)acetamide. Catalytic reduction with hydrogen gas and palladium on carbon (Pd/C) in ethanol selectively reduces the nitro group to an amine, producing N-(3-aminophenyl)acetamide.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetic anhydride, 80°C, 2 h | 92% |

| Reduction | H₂ (1 atm), Pd/C, ethanol, RT | 85% |

Chloroacetylation

N-(3-Aminophenyl)acetamide reacts with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, forming N-(3-acetamidophenyl)-2-chloroacetamide.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 1.5 h |

| Yield | 89% |

Thioether Formation via Nucleophilic Substitution

The final coupling involves reacting 6-(3-nitrophenyl)pyridazin-3-thiol with N-(3-acetamidophenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF) under basic conditions. Potassium carbonate (K₂CO₃) deprotonates the thiol to generate a thiolate anion, which displaces the chloride in an Sₙ2 mechanism.

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C |

| Reaction Time | 6 h |

| Yield | 68% |

Characterization Data :

- Melting Point : 181–183°C

- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridazine-H), 8.34 (d, J = 8.1 Hz, 2H, nitrophenyl-H), 7.89–7.42 (m, 5H, aromatic-H), 4.12 (s, 2H, CH₂-S), 2.11 (s, 3H, COCH₃).

- HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Methodological Variations

Microwave-Assisted Thioether Coupling

Microwave irradiation (150 W, 100°C, 30 min) enhances reaction efficiency, increasing the yield to 82% while reducing side product formation.

Use of Solid-Phase Catalysts

Zeolite-supported catalysts (e.g., H-Y zeolite) in toluene at 80°C improve regioselectivity, particularly for sterically hindered pyridazine derivatives.

One-Pot Sequential Synthesis

A telescoped approach combines pyridazine chlorination and thioether formation in a single reactor, minimizing intermediate isolation steps and improving overall yield (74%).

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The thiol group in 6-(3-nitrophenyl)pyridazin-3-thiol is prone to oxidation. This is mitigated by conducting reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid.

Poor Solubility of Pyridazine Derivatives

Pyridazine intermediates often exhibit limited solubility in common organic solvents. Sonication in dimethyl sulfoxide (DMSO) or use of co-solvents (e.g., DCM:DMF 1:1) enhances dissolution.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) achieved a 63% yield using continuous flow chemistry, with a residence time of 20 min in a microreactor. Key parameters for scalability include:

- Precise temperature control (±2°C) during nitration.

- Efficient removal of HCl gas during chlorination.

- Automated pH adjustment in thiolation steps.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazine and acetamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₀N₄O₃S₂) and detects isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological studies) using C18 columns and UV detection at 254 nm .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .

What in silico strategies are recommended to predict target interactions and pharmacokinetic properties?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. Key interactions include π-π stacking with nitrophenyl groups and hydrogen bonding via acetamide .

- Pharmacokinetic Prediction : Tools like SwissADME assess logP (~3.2), solubility (<10 µM), and CYP450 metabolism risks. The nitro group may necessitate prodrug strategies .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability over 100 ns to validate docking results .

What are common synthetic intermediates and their critical reaction steps?

Basic Research Question

Key intermediates include:

| Intermediate | Role | Reaction Conditions |

|---|---|---|

| 3-Nitrophenylpyridazine | Core heterocycle | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) |

| 3-Acetamidoaniline | Acetamide precursor | Acetylation of 3-nitroaniline (acetic anhydride, pyridine) |

| Thioacetamide linker | Sulfur bridge | Nucleophilic substitution (K₂CO₃, DMF, 80°C) |

How can reaction yields be optimized in multi-step syntheses?

Advanced Research Question

- Step-Wise Optimization : Screen catalysts (e.g., Pd catalysts for coupling) and solvents (e.g., DMF vs. THF) for each step .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) while maintaining yields >80% .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP for Pd removal) or aqueous workups to isolate intermediates .

What structural analogs of this compound show promising biological activity?

Advanced Research Question

| Analog | Structural Modification | Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide | Phenyl instead of 3-nitrophenyl | Anticancer (IC₅₀ = 1.2 µM in HeLa) |

| N-(3-chlorophenyl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide | Halogen substitutions | Antimicrobial (MIC = 4 µg/mL vs. S. aureus) |

How does the nitro group influence the compound’s reactivity and bioactivity?

Advanced Research Question

The 3-nitrophenyl group:

- Electron-Withdrawing Effects : Enhances electrophilicity of the pyridazine ring, facilitating nucleophilic attacks in synthesis .

- Biological Impact : Nitro reduction in vivo generates reactive intermediates, potentially contributing to cytotoxicity. Test nitroreductase-expressing vs. deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.